molecular formula C16H17NO4 B1210674 Nangustine

Nangustine

Cat. No. B1210674
M. Wt: 287.31 g/mol
InChI Key: SZJIAQIHDKIFGC-NOXHYTERSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nangustine is a citraconoyl group.

Scientific Research Applications

Alkaloid Discovery and Structure

Nangustine, a novel alkaloid, was first isolated from Narcissus angustifolius subsp. transcarpathicus (Amaryllidaceae). It is distinguished as the first 5,11-methanomorphanthridine alkaloid with a unique C-3/C-4 substitution. Its structure and stereochemistry were elucidated using physical and spectroscopic methods. This discovery expands the chemical diversity of naturally occurring alkaloids and offers new opportunities for pharmacological investigations (Labraña et al., 2002).

Synthetic Approaches

The total synthesis of (+)-nangustine has been achieved using enantiomerically pure cis-1,2-dihydrocatechol as a starting material. This synthetic approach is significant as it provides a method for producing nangustine and its enantiomer, enabling further pharmacological and toxicological studies of this compound (Kokas et al., 2008).

Potential in Disease Treatment

While direct studies on nangustine's therapeutic applications are limited, research on similar alkaloids and compounds provides insights into potential areas of application. Studies on the cholinergic anti-inflammatory pathway, particularly involving nicotinic acetylcholine receptor (nAChR) agonists, suggest a role for alkaloids like nangustine in treating inflammatory disorders (Ulloa, 2005). Additionally, the use of gene-modified animal models could facilitate the exploration of nangustine's effects on specific genetic pathways or diseases (Niu et al., 2014).

Implications for Bioelectronic Medicine

Research in bioelectronic medicine, particularly the role of the vagus nerve in controlling systemic inflammation, could be relevant for understanding how compounds like nangustine might modulate immune responses in various diseases. This area of study is rapidly evolving and could open new therapeutic avenues for alkaloids with potential anti-inflammatory properties (Pavlov et al., 2019).

properties

Product Name

Nangustine

Molecular Formula

C16H17NO4

Molecular Weight

287.31 g/mol

IUPAC Name

(1S,13R,14S,15S)-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.013,18]nonadeca-2,4(8),9,17-tetraene-14,15-diol

InChI

InChI=1S/C16H17NO4/c18-12-2-1-9-11-6-17(15(9)16(12)19)5-8-3-13-14(4-10(8)11)21-7-20-13/h1,3-4,11-12,15-16,18-19H,2,5-7H2/t11-,12+,15-,16-/m1/s1

InChI Key

SZJIAQIHDKIFGC-NOXHYTERSA-N

Isomeric SMILES

C1C=C2[C@H]3CN([C@H]2[C@@H]([C@H]1O)O)CC4=CC5=C(C=C34)OCO5

SMILES

C1C=C2C3CN(C2C(C1O)O)CC4=CC5=C(C=C34)OCO5

Canonical SMILES

C1C=C2C3CN(C2C(C1O)O)CC4=CC5=C(C=C34)OCO5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nangustine
Reactant of Route 2
Nangustine
Reactant of Route 3
Nangustine
Reactant of Route 4
Nangustine
Reactant of Route 5
Nangustine
Reactant of Route 6
Nangustine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.